molecular formula C14H12O2 B1347495 3-Naphthalen-2-yl-acrylic acid methyl ester CAS No. 22837-78-1

3-Naphthalen-2-yl-acrylic acid methyl ester

Cat. No. B1347495
CAS RN: 22837-78-1
M. Wt: 212.24 g/mol
InChI Key: LQDBRZFZGWAPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Naphthalen-2-yl-acrylic acid methyl ester” is a chemical compound with the molecular formula C14H12O2 . It is used for research purposes and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of “3-Naphthalen-2-yl-acrylic acid methyl ester” consists of a naphthalene ring attached to an acrylic acid methyl ester group . The molecular weight of this compound is 212.24 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Naphthalen-2-yl-acrylic acid methyl ester” include a molecular weight of 212.24 g/mol. Other specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .

Scientific Research Applications

Polymer Science and Material Applications

  • Polymerization Processes : Studies have shown the effectiveness of certain naphthalene-based compounds in initiating controlled polymerization processes. For instance, carbazole-9-carbodithioic acid naphthalen-1-ylmethyl ester has been used in reversible addition-fragmentation chain transfer (RAFT) polymerizations, contributing to controlled polymer growth and molecular weight determination (Zhou et al., 2007).

  • Electronic and Memory Devices : Certain naphthalene derivatives have shown potential in the development of electronic and memory devices. For example, a homopolymer nanofilm based on a naphthalene derivative exhibited binary write-once-read-many (WORM) memory behavior and rewritable ternary memory behavior (Wang et al., 2018).

Organic Chemistry and Synthesis

  • Synthesis of Phthalides : Naphthalene-based compounds have been utilized in the synthesis of phthalides via a one-pot intramolecular domino protocol. This process involves epoxidation, cyclization, and dehydration reactions (Yasmin & Ray, 2013).

  • Synthesis of Bicyclic Frameworks : The annelation of enamine with methyl α-(bromomethyl)acrylate leads to aromatic bicyclic frameworks, where naphthalene derivatives play a crucial role (Chen et al., 1997).

Sensing and Detection

  • Sensing of Nitro Explosives and Ions : Naphthalene-based coordination polymers have been developed for the detection of nitro aromatics and Fe(III) ions, showcasing the potential for sensitive and selective detection applications (Das & Biradha, 2018).

  • Selective Detection of Cys : Derivatives of naphthalene have been used for designing probes with high selectivity and sensitivity for cysteine detection (Zhang et al., 2014).

properties

IUPAC Name

methyl (E)-3-naphthalen-2-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-14(15)9-7-11-6-8-12-4-2-3-5-13(12)10-11/h2-10H,1H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDBRZFZGWAPEL-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Naphthalen-2-yl-acrylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Mital, R Lad, A Thakur, VS Negi, U Ramachandran - Arkivoc, 2006 - academia.edu
… liquid 3-Naphthalen-2-yl-acrylic acid methyl ester (3a). The ionic liquid [bmim]PF6 ( 1.4 ml), … with 3-naphthalen-2-yl-acrylic acid methyl ester 3a, 8a was obtained as viscous oil in 61% …
Number of citations: 5 www.academia.edu

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